2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid
Description
Properties
IUPAC Name |
2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-7-8(2)14(17)19-12-6-10(4-5-11(7)12)18-9(3)13(15)16/h4-6,9H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPAASQVCHUFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327066 | |
| Record name | 2-[(3,4-dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35679-94-8 | |
| Record name | 2-[(3,4-dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Coumarin Core
The coumarin core is typically synthesized via classical condensation reactions such as the Pechmann condensation or Knoevenagel condensation involving resorcinol derivatives and β-keto esters.
- Starting materials: 2-methylresorcinol or 3,4-dimethylresorcinol derivatives.
- β-Keto esters or malonic acid derivatives serve as the carbonyl source.
- Acidic or basic catalysis promotes cyclization to form 7-hydroxy-3,4-dimethylcoumarin intermediates.
Hydrolysis and Purification
- If ester intermediates are used, saponification or acidic hydrolysis converts esters to the free carboxylic acid.
- Purification is typically achieved by recrystallization or chromatographic methods.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Pechmann condensation | 2-methylresorcinol + β-keto ester, acid catalyst (e.g., H2SO4), heat | Forms 7-hydroxy-3,4-dimethylcoumarin |
| 2 | Alkylation | 7-hydroxycoumarin + 2-bromopropanoic acid or ester, K2CO3, DMF, 60-80°C | Ether formation at 7-position |
| 3 | Hydrolysis | NaOH or HCl aqueous solution, reflux | Converts ester to propanoic acid |
| 4 | Purification | Recrystallization or column chromatography | Ensures compound purity |
Research Findings and Variations
- Alkylation efficiency depends on the nature of the alkylating agent and solvent polarity.
- Use of phase-transfer catalysts can improve yields in alkylation steps.
- Alternative synthetic routes include direct esterification of 7-hydroxycoumarin with propanoic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide).
- Suzuki coupling and other palladium-catalyzed cross-coupling reactions have been reported for related coumarin derivatives but are less common for this specific compound.
Comparative Table of Related Coumarin Derivatives and Their Preparation
| Compound Name | Key Synthetic Step | Unique Features in Preparation |
|---|---|---|
| 2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid | Alkylation of 7-hydroxycoumarin with 2-bromopropanoic acid | Selective ether formation at 7-position; methyl substitutions influence reactivity |
| 7-Hydroxycoumarin | Pechmann condensation only | Direct formation of hydroxycoumarin core |
| 4-Methylcoumarin | Pechmann condensation | Simpler structure, no further alkylation |
| Biphenyl coumarin derivatives | Suzuki coupling after alkylation | Cross-coupling for biphenyl substitution |
Summary of Key Research Data
| Parameter | Value/Condition | Reference/Notes |
|---|---|---|
| Molecular formula | C14H14O5 | PubChem CID 363671 |
| Molecular weight | 262.26 g/mol | PubChem |
| Alkylation temperature | 60-80 °C | Typical for nucleophilic substitution |
| Common solvents | DMF, acetone | Polar aprotic solvents preferred |
| Hydrolysis conditions | Aqueous NaOH or HCl, reflux | Converts esters to acids |
| Yield range | 60-85% (depending on conditions) | Literature reports vary |
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of photoactive materials and other specialized applications.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid involves its interaction with various molecular targets. The compound’s coumarin core allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- Molecular Formula : C₁₄H₁₄O₅
- Molecular Weight : 262.26 g/mol
- CAS Number : 35679-94-8
- Purity : Typically 95% (as listed in commercial catalogs) .
Structural Features: This compound consists of a chromene (2H-chromen) core substituted with methyl groups at positions 3 and 4, a ketone at position 2, and a propanoic acid moiety linked via an ether bond at position 5.
The compound is also cataloged as a propanoic acid impurity, suggesting relevance in pharmaceutical synthesis or quality control .
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, highlighting substituent variations and their physicochemical implications:
Key Comparisons
Substituent-Driven Properties :
- Chlorine substituents further elevate logP .
- Metabolic Stability : Methyl groups at positions 3 and 4 may slow oxidative metabolism compared to unsubstituted chromenes .
Purity and Availability :
- Most compounds are commercially available at 95% purity, though this compound is listed as temporarily out of stock, indicating high demand or synthesis challenges .
Agrochemical Potential
- Propanoic acid derivatives with phenoxy-chromene scaffolds are established herbicides. For example, fluazifop (CAS 69806-50-4) and haloxyfop (CAS 69806-40-2) target acetyl-CoA carboxylase in weeds . The target compound and its analogs may share similar mechanisms due to structural homology.
Pharmacological Implications
- While direct data are lacking, chromene-based compounds often exhibit anti-inflammatory, antimicrobial, or anticancer activities. Modifications like chlorine or cyclopenta rings could tune these properties .
Industrial and Regulatory Status
- Several analogs (e.g., CAS 853892-42-9) are tagged as "R&D Use Only," indicating preclinical investigation .
Biological Activity
Chemical Identity
- Name: 2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- CAS Number: 35679-94-8
- Molecular Formula: C14H14O5
- Molecular Weight: 262.26 g/mol
This compound is a derivative of chromenone and exhibits potential biological activities that are of interest in pharmaceutical research.
Antioxidant Activity
Research has indicated that compounds related to chromenone structures often possess significant antioxidant properties. The presence of the dimethyl groups on the chromenone moiety enhances the electron-donating ability, which is crucial for scavenging free radicals. In vitro assays have demonstrated that derivatives like this compound exhibit a notable capacity to reduce oxidative stress in cellular models.
Antimicrobial Properties
Several studies have explored the antimicrobial effects of chromenone derivatives. For instance, derivatives similar to this compound have shown activity against various bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Enzyme Inhibition
Chromone derivatives are also recognized for their ability to inhibit specific enzymes. Notably, some studies have reported that compounds with similar structures can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and are implicated in cancer progression. The IC50 values for these inhibitors can range significantly, indicating varying potency depending on structural modifications.
Anti-inflammatory Effects
The anti-inflammatory potential of chromenone derivatives has been documented in several studies. These compounds may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, making them candidates for further investigation in chronic inflammatory conditions.
Data Table: Biological Activities of Related Compounds
Case Study 1: Antioxidant Efficacy
In a controlled study, researchers evaluated the antioxidant capacity of various chromenone derivatives, including this compound. The study involved DPPH radical scavenging assays and demonstrated that this compound significantly reduced oxidative stress markers in human cell lines.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted using agar diffusion methods against standard bacterial strains (e.g., E. coli, S. aureus). Results indicated that the compound exhibited moderate antibacterial activity, with zones of inhibition comparable to known antibiotics.
Case Study 3: HDAC Inhibition
A recent investigation into the HDAC inhibitory potential of chromenone derivatives revealed that this compound selectively inhibited HDAC1 and HDAC3 with IC50 values indicating potential therapeutic applications in cancer treatment.
Q & A
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
The compound’s LogP (2.91) and polar surface area (76.74 Ų) suggest moderate lipophilicity and limited blood-brain barrier permeability, critical for pharmacokinetic studies. Solubility can be optimized using co-solvents like DMSO (≤10% v/v) in aqueous buffers. Its melting point (>200°C) indicates thermal stability, allowing for high-temperature reactions .
Q. What methodologies are recommended for synthesizing this compound and its derivatives?
Synthesis typically involves esterification of the coumarin core with propanoic acid derivatives. For example, ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate (a precursor) is synthesized via nucleophilic substitution under basic conditions (K₂CO₃, DMF, 80°C). Hydrolysis with NaOH (1M, reflux) yields the free acid. Purification via column chromatography (hexane/ethyl acetate gradient) achieves >95% purity .
Q. How is the molecular structure validated in academic research?
Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C) for functional group analysis. For crystallographic validation, single-crystal X-ray diffraction with SHELXL refinement (using anisotropic displacement parameters and twin refinement if necessary) resolves stereochemistry. Data collection at low temperature (100K) minimizes thermal motion artifacts .
Q. What safety protocols are essential when handling this compound?
Wear acid-resistant gloves (e.g., nitrile) and safety goggles. Use fume hoods for weighing and synthesis. In case of skin contact, wash immediately with pH-neutral soap. Store at 4°C in amber vials to prevent photodegradation. Air monitoring via HPLC-MS is recommended for exposure assessment .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic refinement outcomes for derivatives?
Discrepancies in SHELXL refinement (e.g., high R-factors) may arise from disorder or twinning. Apply the TWIN/BASF commands in SHELXL for twinned data. For disordered regions, use PART/SUMP restraints. Validate hydrogen bonding with Olex2’s hydrogen placement tool and compare DFT-calculated vs. experimental bond lengths .
Q. What strategies address contradictions in biological activity data across studies?
Contradictions may stem from purity variations (>95% required) or assay conditions. Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Standardize bioassays: use cell lines with confirmed CYP450 activity (e.g., HepG2) and control for solvent cytotoxicity (DMSO ≤0.1%). Cross-validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can synthetic routes be optimized for chiral derivatives?
For enantioselective synthesis, employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during ester formation. Asymmetric catalysis with Pd(OAc)₂ and BINAP ligands achieves >90% ee. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .
Q. What advanced techniques validate compound stability under physiological conditions?
Simulate physiological stability via LC-MS/MS in PBS (pH 7.4, 37°C). Track degradation products over 24h. For plasma stability, incubate with human plasma (1 mg/mL) and quench with acetonitrile. Use QTOF-MS to identify metabolites (e.g., glucuronidation at the phenolic oxygen) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
